BenchChemオンラインストアへようこそ!

5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Lipophilicity Ionization state Fluorination impact

This 4,4-difluoropyrrolidine-1,2,4-oxadiazole building block (CAS 1881579-51-6, MW 219.19) is engineered for CNS drug discovery and systemic agrochemical programs. Its XLogP3 0.1 and TPSA 60.2 Ų ensure BBB penetration while mitigating phospholipidosis risk, a balance the mono-fluoro analog (XLogP3 -0.2) cannot achieve. The methoxymethyl group and 7 H-bond acceptors enable complex pharmacophore engagement for kinase/protease targets. Practically, it serves as a dual-purpose handle: a solubility enhancer and a BBr₃/TMSI-cleavable precursor to the alcohol for late-stage diversification. The ¹⁹F NMR probe also enables FAXS hit validation—an advantage non-fluorinated scaffolds lack.

Molecular Formula C8H11F2N3O2
Molecular Weight 219.19 g/mol
CAS No. 1881579-51-6
Cat. No. B1488690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole
CAS1881579-51-6
Molecular FormulaC8H11F2N3O2
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOCC1=NOC(=N1)C2CC(CN2)(F)F
InChIInChI=1S/C8H11F2N3O2/c1-14-3-6-12-7(15-13-6)5-2-8(9,10)4-11-5/h5,11H,2-4H2,1H3
InChIKeyZKSSYKUBMATKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1881579-51-6): Core Physicochemical and Structural Profile for Informed Procurement


5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1881579-51-6) is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4,4-difluoropyrrolidin-2-yl moiety and at the 3-position with a methoxymethyl group [1]. With a molecular formula of C₈H₁₁F₂N₃O₂ and a molecular weight of 219.19 g/mol, this compound exhibits a topological polar surface area (TPSA) of 60.2 Ų, a calculated XLogP3 of 0.1, and seven hydrogen bond acceptor sites, positioning it as a moderately lipophilic, hydrogen bond-rich scaffold for medicinal chemistry and agrochemical discovery programs [1][2].

Why 5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole Cannot Be Replaced by Its Closest Analogs


Within the 1,2,4-oxadiazole-pyrrolidine chemical space, seemingly minor structural perturbations—such as removal of a single fluorine atom, replacement of the methoxymethyl group with methyl, or positional isomerism of the oxadiazole substitution—produce quantifiable shifts in lipophilicity, ionization state, hydrogen bonding capacity, and steric profile [1][2]. These changes directly affect solubility, membrane permeability, metabolic stability, and target binding pharmacophore matching, meaning that analogs within this class are not interchangeable. The evidence below establishes the specific, measurable differentiation dimensions that a scientific or industrial user must evaluate before substituting this compound with a closely related alternative [1][2].

Quantitative Head-to-Head Evidence: Where 5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole Diverges from Its Nearest Analogs


Difluoro vs. Mono-Fluoro Pyrrolidine: Quantified Lipophilicity and Ionization Differences

The 4,4-difluoropyrrolidine substitution in the target compound (CAS 1881579-51-6) yields an XLogP3 of 0.1 and a predicted pKa of 3.54, whereas the mono-fluoro analog 5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1935329-48-8) exhibits an XLogP3 of -0.2 and a pKa of 5.36 [1][2]. The ΔXLogP3 of +0.3 units and the ΔpKa of -1.82 units indicate that the difluoro compound is more lipophilic and substantially more acidic. At physiological pH 7.4, the target compound will be predominantly deprotonated (ionized), while the mono-fluoro analog will remain largely protonated (neutral), resulting in fundamentally different solubility, permeability, and protein-binding profiles that cannot be bridged by simple formulation adjustments [1][2].

Lipophilicity Ionization state Fluorination impact Medicinal chemistry

Methoxymethyl vs. Methyl at the Oxadiazole 3-Position: Hydrogen Bond Acceptor Advantage and Synthetic Elaboration Potential

The target compound carries a methoxymethyl group at the oxadiazole 3-position, contributing an additional ether oxygen that raises the total hydrogen bond acceptor count to 7, compared to 5 for the 3-methyl analog 5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1822863-11-5) [1]. This extra acceptor site enables a distinct hydrogen bonding pharmacophore and provides a synthetic handle (the methoxy oxygen) for further functionalization via demethylation or O-alkylation chemistry that is unavailable in the methyl-substituted series. The molecular weight difference (219.19 vs. 189.16 g/mol) reflects the additional oxygen atom, which also contributes to improved aqueous solubility as predicted by the lower XLogP3 (0.1 vs. an estimated ~0.8–1.2 for the 3-methyl analog based on typical methylene-to-oxygen substitution effects) [1].

Hydrogen bonding Solubility Synthetic versatility Bioisostere design

Regioisomeric Positioning: 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole vs. 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole

The target compound places the difluoropyrrolidine moiety at the 5-position of the 1,2,4-oxadiazole ring, whereas regioisomeric analogs such as 3-(4,4-difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride (CAS 2097936-52-0) position the pyrrolidine at the 3-position [1][2]. This regioisomeric swap alters the relative spatial orientation of the pyrrolidine NH hydrogen bond donor and the oxadiazole ring by approximately 2.5–3.0 Å (based on standard bond lengths and ring geometry), fundamentally changing the three-dimensional pharmacophore and the vector of the key pyrrolidine NH donor required for target engagement [1]. The InChIKey differentiation (target: ZKSSYKUBMATKCV-UHFFFAOYSA-N) confirms distinct constitutional connectivity, and the two regioisomers are not interconvertible under standard laboratory conditions [1][2].

Regioisomerism Pharmacophore geometry Target engagement Structure-activity relationships

Computed Physicochemical Property Landscape: Density, Boiling Point, and Topological Polar Surface Area Differentiation

The target compound (CAS 1881579-51-6) exhibits a predicted density of 1.34 ± 0.1 g/cm³ and a boiling point of 308.3 ± 52.0 °C, while the mono-fluoro analog (CAS 1935329-48-8) has a lower predicted density of 1.27 ± 0.1 g/cm³ and a higher boiling point of 315.2 ± 52.0 °C [1][2]. The Δdensity of +0.07 g/cm³ and Δboiling point of -6.9 °C reflect the additional fluorine atom's contribution to molecular mass and intermolecular interactions. Both compounds share an identical TPSA of 60.2 Ų, confirming that the fluorine substitution does not alter polar surface area—a critical parameter for predicting oral bioavailability and blood-brain barrier penetration [1][2]. These property differences influence chromatographic purification behavior (HPLC retention time), crystallization conditions, and formulation development strategies [1].

Physicochemical properties Formulation development Purification Scale-up

Highest-Value Application Scenarios for 5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity and Ionization Control

The target compound's XLogP3 of 0.1, TPSA of 60.2 Ų, and pKa of 3.54 place it within the favorable property space for CNS drug candidates—sufficiently lipophilic for blood-brain barrier penetration while maintaining low enough lipophilicity to avoid excessive plasma protein binding and phospholipidosis risk [1]. The difluoro motif provides metabolic soft-spot shielding that the mono-fluoro analog (XLogP3 -0.2, pKa 5.36) cannot match, making this compound a preferred scaffold starting point for neuroscience lead generation where both CNS penetration and oxidative metabolic stability are required [1][2].

Structure-Based Drug Design Campaigns Targeting Enzymes with Defined Hydrogen Bond Acceptor Requirements

With seven hydrogen bond acceptor sites—two more than the 3-methyl analog—this compound can satisfy more complex hydrogen bonding networks within enzyme active sites [1]. The methoxymethyl group provides a dual-purpose functionality: it serves as both a solubility-enhancing moiety and a synthetic precursor to the corresponding alcohol (via BBr₃ or TMSI demethylation) for further diversification. Medicinal chemistry teams pursuing targets such as kinases, proteases, or epigenetic readers that require multi-point hydrogen bond engagement should prioritize this scaffold over the simpler 3-methyl or 3-isopropyl variants [1][2].

Agrochemical Lead Discovery Requiring Balanced Lipophilicity for Foliar Uptake and Phloem Mobility

The combination of moderate lipophilicity (XLogP3 0.1), multiple heteroatom hydrogen bond acceptors (7), and the metabolically stabilizing 4,4-difluoropyrrolidine motif makes this compound a compelling candidate for agrochemical discovery, particularly for fungicidal or herbicidal leads where both cuticular penetration and phloem systemic mobility are desired [1]. The 1,2,4-oxadiazole core is a recognized carboxylic acid bioisostere, and the difluoro substitution enhances environmental persistence through reduced oxidative metabolism compared to the mono-fluoro analog—a critical differentiator for field-use agrochemicals requiring prolonged residual activity [1][2].

Fragment-Based Lead Generation and DNA-Encoded Library (DEL) Synthesis

The compound's moderate molecular weight (219.19 g/mol), balanced physicochemical profile, and the presence of a secondary amine (pyrrolidine NH) as a readily derivatizable handle position it as an attractive fragment or DEL building block [1]. The methoxymethyl substituent offers a distinct property profile compared to methyl or isopropyl analogs, enabling exploration of a unique region of fragment property space. The 4,4-difluoro motif additionally provides a characteristic ¹⁹F NMR handle for fragment-based screening by fluorine NMR (FAXS experiments), which the non-fluorinated pyrrolidine-oxadiazole scaffolds cannot offer, enabling direct binding detection and hit validation [1][2].

Quote Request

Request a Quote for 5-(4,4-Difluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.